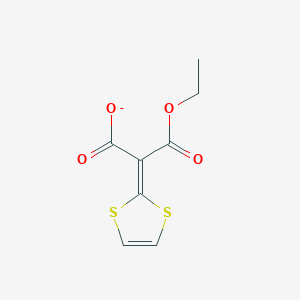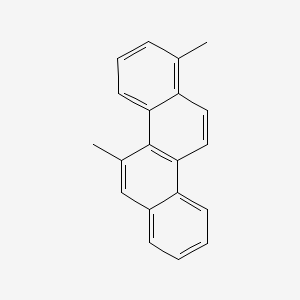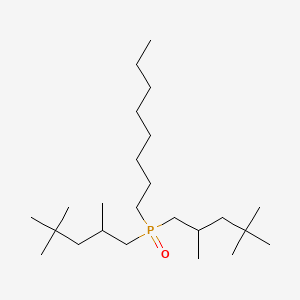
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of a phosphine oxide group bonded to an octyl chain and two 2,4,4-trimethylpentyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, octylbis(2,4,4-trimethylpentyl)- typically involves the reaction of phosphine with an oxidizing agent in the presence of octyl and 2,4,4-trimethylpentyl groups. One common method involves the use of sodium hypophosphite and diisobutylene, with acetone as a photoinitiator. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine form under specific conditions.
Substitution: The octyl and 2,4,4-trimethylpentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original phosphine compound.
科学的研究の応用
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the extraction and separation of metals, particularly in the mining and metallurgical industries
作用機序
The mechanism by which phosphine oxide, octylbis(2,4,4-trimethylpentyl)- exerts its effects involves its ability to coordinate with metal ions and other molecules. The phosphine oxide group acts as a Lewis base, donating electron pairs to form stable complexes. This property is exploited in various applications, including metal extraction and catalysis.
類似化合物との比較
Similar Compounds
Tris(2,4,4-trimethylpentyl)phosphine oxide: Similar in structure but with three 2,4,4-trimethylpentyl groups instead of two.
Bis(2,4,4-trimethylpentyl)thiophosphinic acid: Contains a sulfur atom in place of the oxygen in the phosphine oxide group.
Trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)phosphinate: Used in similar applications but with different alkyl groups
Uniqueness
Phosphine oxide, octylbis(2,4,4-trimethylpentyl)- is unique due to its specific combination of octyl and 2,4,4-trimethylpentyl groups, which confer distinct physical and chemical properties. Its stability and reactivity make it particularly valuable in industrial and research applications.
特性
CAS番号 |
118202-16-7 |
|---|---|
分子式 |
C24H51OP |
分子量 |
386.6 g/mol |
IUPAC名 |
1-[bis(2,4,4-trimethylpentyl)phosphoryl]octane |
InChI |
InChI=1S/C24H51OP/c1-10-11-12-13-14-15-16-26(25,19-21(2)17-23(4,5)6)20-22(3)18-24(7,8)9/h21-22H,10-20H2,1-9H3 |
InChIキー |
PGVRYMUXKDGGTG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCP(=O)(CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


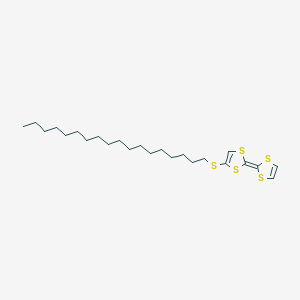
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
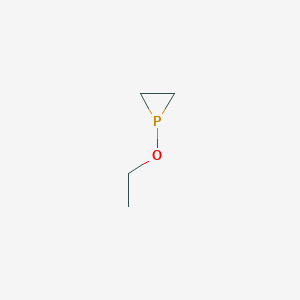
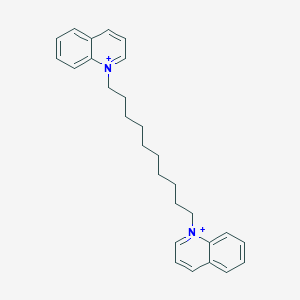
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)


